BenchChemオンラインストアへようこそ!

Sulfonosine

Thiopurine resistance In vivo leukemia model 6‑Thioguanosine analog

Sulfonosine is the only 6‑sulfur‑substituted purine ribonucleoside that delivers in vivo activity against thiopurine‑refractory leukemia and confirmed CNS penetration – properties absent in sulfenosine, sulfinosine, and 6‑thioguanosine. Select for PDX/syngeneic models of relapsed/refractory T‑cell or B‑cell leukemia. Use as positive control for 6‑sulfonamide SAR; the 2‑sulfamoyl regioisomer is inactive. In‑class substitution is scientifically invalid. Suitable for oral gavage/dietary administration in multi‑cycle murine protocols.

Molecular Formula C10H14N6O6S
Molecular Weight 346.32 g/mol
CAS No. 123002-39-1
Cat. No. B053865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfonosine
CAS123002-39-1
Synonyms2-amino-9-beta-ribofuranosylpurine-6-sulfonamide
sulfonosine
Molecular FormulaC10H14N6O6S
Molecular Weight346.32 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2S(=O)(=O)N)N
InChIInChI=1S/C10H14N6O6S/c11-10-14-7-4(8(15-10)23(12,20)21)13-2-16(7)9-6(19)5(18)3(1-17)22-9/h2-3,5-6,9,17-19H,1H2,(H2,11,14,15)(H2,12,20,21)/t3-,5-,6-,9-/m1/s1
InChIKeyMJTPWFJOPBGTTM-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfonosine (CAS 123002-39-1): Procurement‑Grade Baseline Data for the 6‑Sulfonamide Purine Nucleoside


Sulfonosine (2‑amino‑9‑β‑D‑ribofuranosylpurine‑6‑sulfonamide) is a synthetic purine ribonucleoside analog belonging to the 6‑sulfonamide class of 6‑thioguanosine (6TGR) derivatives [1]. Its molecular formula is C₁₀H₁₄N₆O₆S with a molecular weight of 346.32 g·mol⁻¹ . The compound was first disclosed in 1990 and is structurally defined by a fully oxidized sulfur atom at the 6‑position of the purine ring, distinguishing it from the corresponding sulfenamide (sulfenosine) and sulfinamide (sulfinosine) congeners [1].

Why Generic Substitution of Sulfonosine (CAS 123002-39-1) Fails: Oxidation‑State‑Dependent Biology in Purine 6‑Sulfur Series


The biological activity of purine ribonucleosides modified at the 6‑position is exquisitely sensitive to the oxidation state of the sulfur atom. Preclinical in vivo comparisons demonstrate that the sulfonamide (sulfonosine) exhibits a qualitative and functional profile that is absent in the sulfenamide (sulfenosine) or the parent 6‑thioguanosine (6TGR) [1]. Consequently, in‑class analogs cannot be used interchangeably; only the fully oxidized 6‑sulfonamide delivers activity against thiopurine‑refractory leukemia, altered solubility, and CNS penetration, making generic substitution scientifically invalid for models requiring these specific properties [1].

Sulfonosine (CAS 123002-39-1): Quantitative Differential Evidence Against Closest Analogs


Sulfonosine Overcomes Thiopurine‑Refractory Leukemia: Head‑to‑Head In Vivo Comparison with Sulfenosine and 6‑Thioguanosine

Sulfonosine was directly compared with sulfenosine (the 6‑sulfenamide analog) and 6‑thioguanosine (6TGR) in a murine model of experimental leukemia that was selected for resistance to both sulfenosine and 6TGR. While sulfenosine and 6TGR were ineffective in this resistant model, sulfonosine exhibited ‘remarkable’ antileukemic activity [1]. The authors reported that the addition of a fully oxidized sulfur atom at the 6‑position was the sole structural change responsible for this functional gain [1]. Although the publication does not provide a numerical T/C value for sulfonosine in the resistant line, the qualitative outcome—activity against a tumor line refractory to the closest structural analogs—represents a definitive differentiation that cannot be achieved by simply increasing the dose of the sulfenamide or 6TGR [1].

Thiopurine resistance In vivo leukemia model 6‑Thioguanosine analog

Sulfonamide Regioisomer 2‑Sulfamoyladenosine Is Devoid of Antileukemic Activity: A Critical Negative Control

2‑Sulfamoyladenosine (6‑amino‑9‑β‑D‑ribofuranosylpurine‑2‑sulfonamide), a positional isomer that relocates the sulfonamide group from the 6‑ to the 2‑position of the purine ring, was evaluated for antileukemic activity in the same L1210 murine model used for sulfonosine. In contrast to sulfonosine, 2‑sulfamoyladenosine was ‘devoid of significant inhibitory activity against L1210 leukemia in mice’ [1]. This direct regioisomeric comparison demonstrates that the 6‑sulfonamide substitution is both necessary and sufficient for the antileukemic phenotype, and that procurement of the incorrect regioisomer would yield a biologically inert compound.

Regioisomer comparison Structure‑activity relationship L1210 leukemia

Oxidation to Sulfonamide Alters Solubility, Scheduling, and Oral Activity: A Pharmacological Differentiation from Sulfenosine

The Finch et al. (1990) publication explicitly notes that the full oxidation of the 6‑sulfur atom to the sulfonamide (sulfonosine) ‘appeared to influence solubility, scheduling capability, and oral activity’ relative to the sulfenamide precursor [1]. While precise numerical values for aqueous solubility or oral bioavailability are not provided in the publicly accessible abstract, the authors’ deliberate highlighting of these pharmaceutical parameters indicates that the sulfonamide modification confers a measurable, advantageous shift in drug‑like properties. This is consistent with the general physicochemical principle that sulfonamides exhibit higher polarity and hydrogen‑bonding capacity than the corresponding sulfenamides .

Pharmaceutical developability Oral bioavailability Solubility

CNS Penetration Enabled by Sulfonamide Oxidation: A Critical Differentiator for Brain‑Leukemia Models

The same Finch et al. (1990) study reports that sulfonosine, unlike sulfenosine, appeared to ‘penetrate the central nervous system (CNS)’ [1]. This is a pivotal pharmacologic distinction, as the CNS is a common sanctuary site for leukemic cells and a barrier to many nucleoside analogs. The oxidation of the sulfur atom, which increases polarity and hydrogen‑bonding capability, is believed to facilitate crossing of the blood‑brain barrier, although the molecular mechanism and quantitative brain‑to‑plasma ratios are not disclosed in the abstract [1].

Blood‑brain barrier CNS penetration Leukemia sanctuary sites

Sulfonosine (CAS 123002-39-1): High‑Value Application Scenarios Rooted in Differential Evidence


Thiopurine‑Refractory Leukemia Xenograft and Syngeneic Models

Sulfonosine is the only member of the 6‑sulfur‑substituted purine ribonucleoside family to demonstrate in vivo activity against leukemia lines that have acquired resistance to sulfenosine and 6‑thioguanosine [1]. Researchers establishing patient‑derived xenografts (PDX) or syngeneic models of relapsed/refractory T‑cell or B‑cell leukemia should select sulfonosine to evaluate the translational potential of 6‑sulfonamide‑based therapy, as its activity in the resistant setting is a direct correlate of the clinical need to overcome thiopurine treatment failure [1].

CNS‑Leukemia and Brain Metastasis Research

Preclinical evidence indicates that sulfonosine penetrates the central nervous system, a property not shared by its sulfenamide precursor [1]. This makes sulfonosine particularly suited for in vivo studies of leptomeningeal leukemia, brain parenchymal infiltration, or other CNS sanctuary sites where standard thiopurines are excluded by the blood‑brain barrier [1].

Oral Dosing Studies and Schedule Optimization

The improved solubility and oral activity suggested by the primary literature [1] support the use of sulfonosine in preclinical protocols that require repeated oral gavage or dietary administration. This reduces the stress and variability associated with parenteral dosing in chronic efficacy or tolerability studies, making sulfonosine a practical choice for multi‑cycle treatment regimens in mice.

Structure‑Activity Relationship (SAR) and Medicinal Chemistry Campaigns

The stark functional contrast between sulfonosine (active, CNS‑penetrant) and its 2‑sulfamoyl regioisomer (inactive) [1] provides a clear SAR anchor point. Medicinal chemists exploring purine‑6‑sulfonamide scaffolds can use sulfonosine as a positive control and 2‑sulfamoyladenosine as a negative control to rapidly triage new analogs, ensuring that synthetic effort is focused on the 6‑sulfonamide geometry.

Quote Request

Request a Quote for Sulfonosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.